molecular formula C11H15NO3 B12957161 Ethyl 4-methoxy-3,5-dimethylpicolinate

Ethyl 4-methoxy-3,5-dimethylpicolinate

Cat. No.: B12957161
M. Wt: 209.24 g/mol
InChI Key: NOMWPLLTOGAEMH-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-3,5-dimethylpicolinate is an organic compound belonging to the class of picolinates It is characterized by the presence of an ethyl ester group, a methoxy group, and two methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-3,5-dimethylpicolinate typically involves the esterification of 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-3,5-dimethylpicolinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid.

    Reduction: Formation of 4-methoxy-3,5-dimethylpyridine-2-ethanol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxy-3,5-dimethylpicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-3,5-dimethylpicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-methoxy-3,5-dimethylpicolinate can be compared with other similar compounds such as:

    Ethyl 4-chloro-3,5-dimethylpicolinate: Similar structure but with a chloro group instead of a methoxy group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

The presence of the methoxy group in this compound imparts unique chemical properties, making it more reactive in certain types of reactions compared to its chloro or methyl counterparts. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate

InChI

InChI=1S/C11H15NO3/c1-5-15-11(13)9-8(3)10(14-4)7(2)6-12-9/h6H,5H2,1-4H3

InChI Key

NOMWPLLTOGAEMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1C)OC)C

Origin of Product

United States

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